molecular formula C9H8N2O B8793960 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

Cat. No.: B8793960
M. Wt: 160.17 g/mol
InChI Key: CADRXIWJQWBILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(11-7)4-5-10-8/h2-5,10H,1H3

InChI Key

CADRXIWJQWBILA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A high-pressure tube was charged with tributyl(1-ethoxyvinyl)stannane (7.75 g, 21.45 mmol) and tert-butyl 5-chloropyrrolo[3,2-b]pyridine-1-carboxylate (4.17 g, 16.50 mmol) in degassed DMF (64.0 mL) and Pd(PPh3)4 (1.9 g, 1.65 mmol) was added in one batch. The tube was closely tightly and the reaction mixture was stirred at 100° C. under N2 for 2 d. The reaction mixture was cooled, diluted with EtOAc (350 mL), and filtered through a pad of Celite® to remove solid Pd. The filtrate was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was dissolved in anhydrous THF (80.2 mL), and 2N HCl (41 mL) was added. The reaction mixture was stirred at RT under N2 for 16 h, poured into 10% aq. NaOH solution (100 mL) and then extracted with EtOAc (3×150 mL). The combined organic phases were washed with water and brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was purified by SiO2chromatography eluting with EtOAc/heptane to afford 1.69 g (64.1%) of 1-(1H-pyrrolo[3,2-b]-pyridin-5-yl)ethanone as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 7.99 (d, J=8.5 Hz, 1H), 7.74 (d, J=8.5 Hz, 1H), 7.54 (t, J=3.0 Hz, 1H), 6.86 (s, 1H), 2.80 (s, 3H); MS (ESI) m/z: 161.3 [M+1]+.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

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